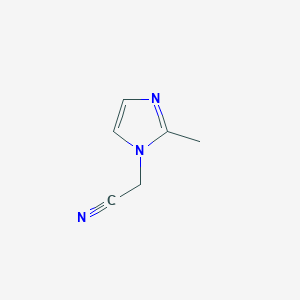

(2-methyl-1H-imidazol-1-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

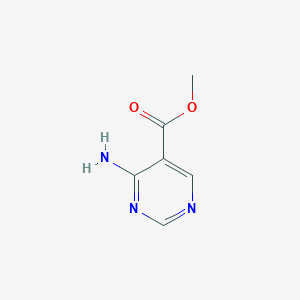

“(2-methyl-1H-imidazol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 82949-05-1 . It has a molecular weight of 121.14 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “(2-methyl-1H-imidazol-1-yl)acetonitrile” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI Code for this compound is 1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “(2-methyl-1H-imidazol-1-yl)acetonitrile” are not detailed in the searched resources, imidazole compounds are known for their broad range of chemical reactivity .

Physical And Chemical Properties Analysis

“(2-methyl-1H-imidazol-1-yl)acetonitrile” is a solid at room temperature . It has a molecular weight of 121.14 . The compound’s InChI Code is 1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3 .

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

A significant application of (2-methyl-1H-imidazol-1-yl)acetonitrile involves the synthesis of novel compounds with potential medicinal and material science applications. Researchers have developed various metal-based complexes and novel derivatives, highlighting the versatility of (2-methyl-1H-imidazol-1-yl)acetonitrile as a precursor for synthesizing complex structures. For instance, new complexes have been synthesized for potential use in chemotherapy against tropical diseases, demonstrating the role of these compounds in advancing medicinal chemistry (Navarro et al., 2000).

Catalysis and Reaction Mechanisms

This chemical has also been explored for its role in catalysis, including the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation (Darapaneni Chandra Mohan et al., 2013). Such studies contribute to the broader understanding of reaction mechanisms and the development of more efficient synthetic routes for pharmaceuticals and other valuable compounds.

Anticancer and Antimicrobial Evaluation

Further, the synthesis of novel ether-linked derivatives of ornidazole starting from (2-methyl-1H-imidazol-1-yl)acetonitrile has been investigated for their anticancer and antimicrobial properties. This research underscores the potential of these compounds in developing new therapeutic agents (Sevil Şenkardeş et al., 2020).

Environmental and Material Science Applications

Additionally, compounds derived from (2-methyl-1H-imidazol-1-yl)acetonitrile have been studied for environmental applications, such as the partitioning of mercury(ii) from aqueous solutions, showcasing the role of these compounds in environmental chemistry and material science (Holbrey et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-methylimidazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZKSTUZKJCCMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597439 |

Source

|

| Record name | (2-Methyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methyl-1H-imidazol-1-yl)acetonitrile | |

CAS RN |

82949-05-1 |

Source

|

| Record name | (2-Methyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)